molecular formula C18H16ClN3O4 B11328299 2-(3-chlorophenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide

2-(3-chlorophenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide

Cat. No.: B11328299
M. Wt: 373.8 g/mol
InChI Key: OSJZXSZCBWZJNB-UHFFFAOYSA-N
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Description

2-(3-chlorophenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a complex structure that includes a chlorophenoxy group, a methoxy-methylphenyl group, and an oxadiazole ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide typically involves multiple steps. One common approach is to start with the chlorophenoxy acetic acid, which undergoes a series of reactions including esterification, nitration, and cyclization to form the oxadiazole ring. The final step involves coupling the oxadiazole derivative with the methoxy-methylphenyl amine under specific conditions such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of continuous flow reactors and advanced purification techniques like chromatography may be employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group in the oxadiazole ring can be reduced to an amine.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) under basic conditions.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(3-chlorophenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating specific pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-chlorophenoxyacetic acid: A simpler analog with similar structural features but lacking the oxadiazole ring.

    4-methoxy-3-methylphenylamine: Shares the methoxy-methylphenyl group but lacks the chlorophenoxy and oxadiazole components.

    1,2,5-oxadiazole derivatives: Compounds with the oxadiazole ring but different substituents.

Uniqueness

2-(3-chlorophenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the oxadiazole ring, in particular, distinguishes it from simpler analogs and contributes to its potential bioactivity and versatility in various applications.

Properties

Molecular Formula

C18H16ClN3O4

Molecular Weight

373.8 g/mol

IUPAC Name

2-(3-chlorophenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C18H16ClN3O4/c1-11-8-12(6-7-15(11)24-2)17-18(22-26-21-17)20-16(23)10-25-14-5-3-4-13(19)9-14/h3-9H,10H2,1-2H3,(H,20,22,23)

InChI Key

OSJZXSZCBWZJNB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=NON=C2NC(=O)COC3=CC(=CC=C3)Cl)OC

Origin of Product

United States

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